molecular formula C13H22N4O B15050324 3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide

3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide

Cat. No.: B15050324
M. Wt: 250.34 g/mol
InChI Key: WYVDCDNEAPZGQL-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide: is a chemical compound with the molecular formula C13H22N4O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while reduction can produce amines .

Scientific Research Applications

3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide

Uniqueness

3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

3-amino-1-cyclopentyl-N,N-diethylpyrazole-4-carboxamide

InChI

InChI=1S/C13H22N4O/c1-3-16(4-2)13(18)11-9-17(15-12(11)14)10-7-5-6-8-10/h9-10H,3-8H2,1-2H3,(H2,14,15)

InChI Key

WYVDCDNEAPZGQL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CN(N=C1N)C2CCCC2

Origin of Product

United States

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